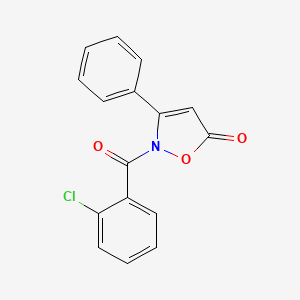

2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chlorobenzoyl chloride” is a compound used in laboratory chemicals . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . “2-Chlorobenzoic acid” is an organic compound with the formula ClC6H4CO2H. It is one of three isomeric chlorobenzoic acids, the one that is the strongest acid. This white solid is used as a precursor to a variety of drugs, food additives, and dyes .

Synthesis Analysis

“2-Chlorobenzoic acid” is prepared by the oxidation of 2-chlorotoluene. The laboratory scale reaction employs potassium permanganate . Alternatively, it arises by the hydrolysis of α,α,α-trichloro-2-toluene .Molecular Structure Analysis

The gas phase molecular structures and conformational compositions of 2-chlorobenzoyl chloride have been investigated using gas electron diffraction data .Chemical Reactions Analysis

The chloride in “2-Chlorobenzoic acid” is readily replaced by ammonia to 2-aminobenzoic acid. Similarly, the chloride is displaced by diphenylphosphide, leading to 2-diphenylphosphinobenzoic acid .Physical and Chemical Properties Analysis

“2-Chlorobenzoyl chloride” is a liquid at room temperature with a light yellow appearance and is odorless. It has a melting point range of -4 - -3 °C and a boiling point of 238 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Herbicide and Plant Growth Regulator

Isoxazolone derivatives, including compounds structurally related to 2-(2-chlorobenzoyl)-3-phenyl-5(2H)-isoxazolone, have shown utility as plant growth regulators and herbicides. These compounds are synthesized through reactions involving N-halogenocarbonylisoxazolone or 3-hydroxyisoxazole with various substituents, showcasing their potential in agricultural chemistry for controlling plant growth and weed management (Zamet et al., 1979).

Synthesis of Isoxazolone Derivatives

Research on the synthesis of isoxazolone derivatives from (chlorocarbonyl)phenyl ketene with benzhydroxamic acids, including derivatives similar to this compound, has provided a one-step procedure yielding high yields. This mechanism involves the replacement of chlorine from the ketene by benzhydroxamic acids, leading to rapid ring closure to form isoxazolone derivatives. Such research underlines the importance of isoxazolone compounds in chemical synthesis and potential pharmacological applications (Nejadshafiee et al., 2011).

Optical and Electrooptic Applications

A study highlighted the large first molecular hyperpolarizabilities of conjugated organic compounds, including those with 3-phenyl-5-isoxazolone. Such compounds, when compared with traditional acceptors, demonstrate significant enhancements in electrooptic coefficients. This makes them suitable for high-speed electrooptic switching elements in telecommunications, indicating the role of isoxazolone derivatives in advanced optical and electronic applications (Marder et al., 1994).

Antimicrobial and Anti-inflammatory Agents

Isoxazolone-based compounds have been explored for their antimicrobial and anti-inflammatory properties. Studies synthesizing novel isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety demonstrated promising anti-bacterial, antifungal, and anti-inflammatory activities. Such research highlights the potential of isoxazolone derivatives in developing new therapeutic agents (Kendre et al., 2015).

Novel Synthetic Routes and Biological Properties

Further research into isoxazolone derivatives has led to novel synthetic pathways and the investigation of their biological properties. Continuous flow photochemical synthesis has been utilized for the preparation of isoxazolone-based compounds, with some demonstrating larvicidal activity against Aedes aegypti. This indicates the potential of these compounds in public health applications for controlling mosquito populations and preventing mosquito-borne diseases (Sampaio et al., 2023).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-chlorobenzoyl)-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-9-5-4-8-12(13)16(20)18-14(10-15(19)21-18)11-6-2-1-3-7-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKHEVSTNNMFCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-4-formyl-8a-[(2S,3R,4S,5R,6R)-4-hydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyloxan-2-yl]oxycarbonyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2711266.png)

![3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2711267.png)

![N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide](/img/structure/B2711268.png)

![(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2711270.png)

![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711273.png)

![N-[2-(2,3-Dihydro-1-benzofuran-2-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2711280.png)

![1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711281.png)

![3-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2711283.png)

![(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711285.png)